molecular formula C12H13NO5 B119823 Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate CAS No. 142774-43-4

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate

Cat. No. B119823
M. Wt: 251.23 g/mol
InChI Key: YGYRGGBYAUAMKP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely containing a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylate group (COO-), and a furylmethyl group (a furan ring attached to a methyl group) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions involving appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups within the molecule .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

  • Ring Opening and Amidation Reactions : Ethylamine and ethanolamine have been shown to induce the opening of the β-lactam ring in related compounds, leading to the formation of enantiomerically pure pyrrolidine derivatives. These transformations underscore the potential of ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate in synthetic organic chemistry for creating complex molecules with high stereochemical purity (Valiullina et al., 2020).

  • Annulation Reactions : The compound has been implicated in facilitating [4 + 2] annulation reactions, serving as a dipole synthon in the synthesis of tetrahydropyridines, demonstrating its versatility as a reactant in the formation of cyclic compounds with potential bioactivity (Zhu et al., 2003).

  • Derivative Synthesis and Functionalization : Research has focused on the condensation of ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate derivatives with various reagents to produce compounds with complex structures, including pyrrolidine and pyridine derivatives, highlighting the compound's utility in generating a wide range of chemical entities for further evaluation in drug development and materials science (Dikusar et al., 2018).

Photophysical and Photochemical Properties

  • Photophysical Studies : Compounds derived from ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate have been studied for their photophysical properties, including fluorescence and singlet oxygen activation. These properties are crucial for applications in photodynamic therapy and the development of photoresponsive materials (Amati et al., 2010).

properties

IUPAC Name

ethyl 1-(furan-2-ylmethyl)-4,5-dioxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-17-12(16)9-7-13(11(15)10(9)14)6-8-4-3-5-18-8/h3-5,9H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYRGGBYAUAMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381080
Record name Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate

CAS RN

142774-43-4
Record name Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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